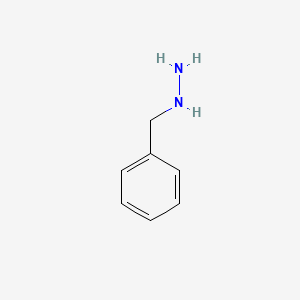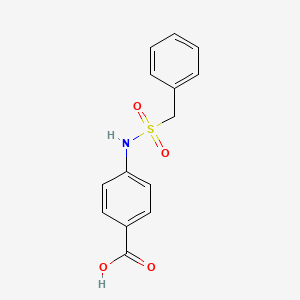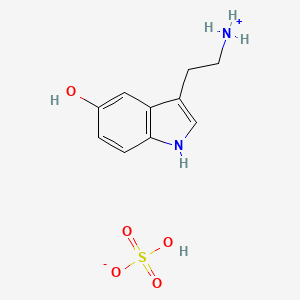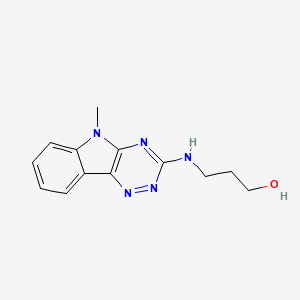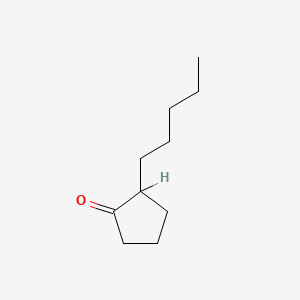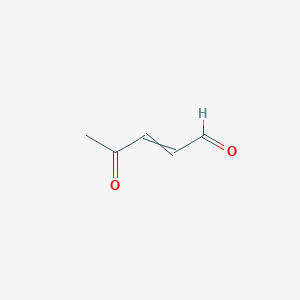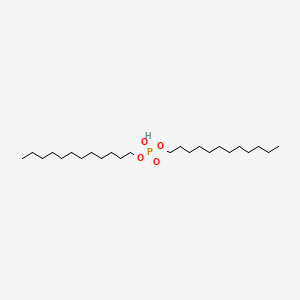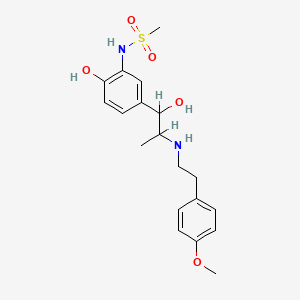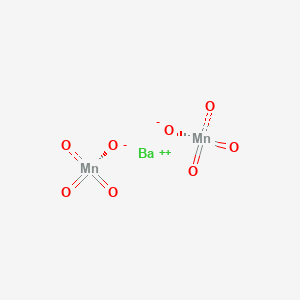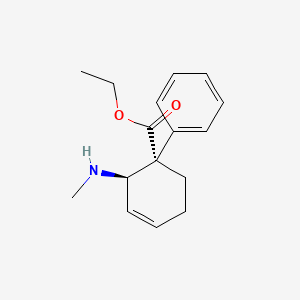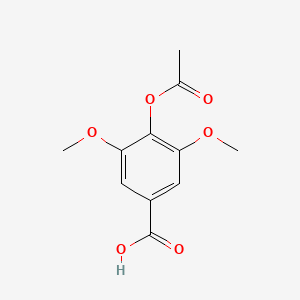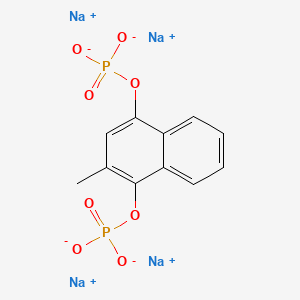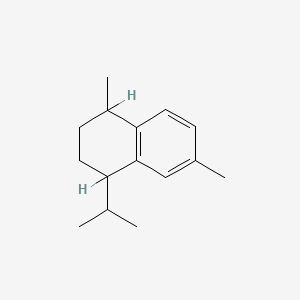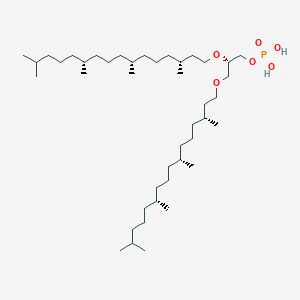
2,3-bis-O-phytanyl-sn-glycerol 1-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-bis-O-phytanyl-sn-glycerol 1-phosphate is a glycerophospholipid that is sn-glycerol 1-phosphate carrying two O-phytanyl groups at positions 2 and 3. It derives from a 2,3-di-O-phytanyl-sn-glycerol. It is a conjugate acid of a 2,3-bis-O-phytanyl-sn-glycerol 1-phosphate(2-).
Scientific Research Applications
Enzymatic Biosynthesis and Stereoconfiguration
Bis(monoacylglycero)phosphate (BMP), closely related to 2,3-bis-O-phytanyl-sn-glycerol 1-phosphate, is synthesized from phosphatidylglycerol, a key component in lung surfactant. Studies reveal the involvement of specific enzymes like phospholipase A and transacylase, functioning in the lysosome-endosome compartment, essential in the biosynthesis of BMP. Notably, this process results in distinct enantiomers, with the sn-1 enantiomer being more predominant in vivo, suggesting a controlled stereochemical pathway in cellular processes (Amidon et al., 1996). Additionally, the stereoconfiguration of BMP and its isomers, such as the 2,2' and 3,3' lysobisphosphatidic acid (LBPA) isomers, plays a crucial role in its physiologic functions, particularly in cholesterol metabolism and interactions with membrane lipids and proteins (Goursot et al., 2010).
Membrane Dynamics and Biophysical Properties
The biophysical properties of BMP and its analogues, such as differential membrane packing and phase behavior, have been extensively studied. For instance, the thermotropic phase behavior and membrane structure of various BMP stereoisomers have been characterized, highlighting their unique properties compared to other mammalian phospholipids. This research provides insights into the molecular interactions and stability of these lipids in biological membranes (Hayakawa et al., 2006). Another study explores the characterization of novel saturated BMP analogues, shedding light on the role of BMP in lipid and protein trafficking and glycosphingolipid degradation (Goff et al., 2010).
Role in Cholesterol Homeostasis and Pathology
BMP is increasingly recognized for its role in controlling cholesterol fate, especially in the lysosomal compartment. This phospholipid, with its unique sn1:sn1' stereoconfiguration, forms specialized lipid domains in the internal membranes of late endosomes and is involved in the dynamics and lipid/protein sorting functions of these organelles. The peculiar fatty acid composition of BMP, particularly its enrichment in docosahexaenoic acid, imparts specific biophysical and functional properties that are crucial for cellular cholesterol distribution and the degradative pathway (Hullin-Matsuda et al., 2009).
properties
Product Name |
2,3-bis-O-phytanyl-sn-glycerol 1-phosphate |
|---|---|
Molecular Formula |
C43H89O6P |
Molecular Weight |
733.1 g/mol |
IUPAC Name |
[(2S)-2,3-bis[(3R,7R,11R)-3,7,11,15-tetramethylhexadecoxy]propyl] dihydrogen phosphate |
InChI |
InChI=1S/C43H89O6P/c1-35(2)17-11-19-37(5)21-13-23-39(7)25-15-27-41(9)29-31-47-33-43(34-49-50(44,45)46)48-32-30-42(10)28-16-26-40(8)24-14-22-38(6)20-12-18-36(3)4/h35-43H,11-34H2,1-10H3,(H2,44,45,46)/t37-,38-,39-,40-,41-,42-,43+/m1/s1 |
InChI Key |
UKQGAMWGTOTQPC-ALOLAALWSA-N |
Isomeric SMILES |
C[C@H](CCC[C@H](C)CCCC(C)C)CCC[C@@H](C)CCOC[C@@H](COP(=O)(O)O)OCC[C@H](C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)(O)O)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




